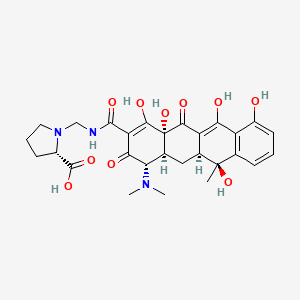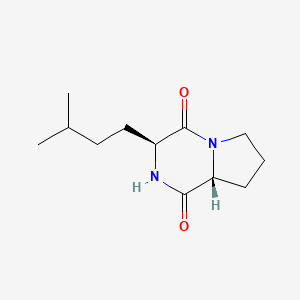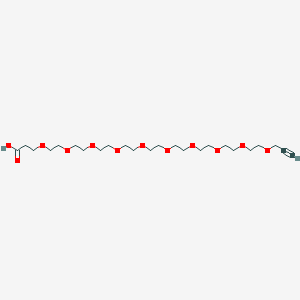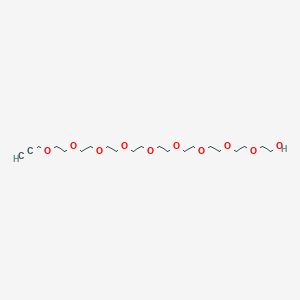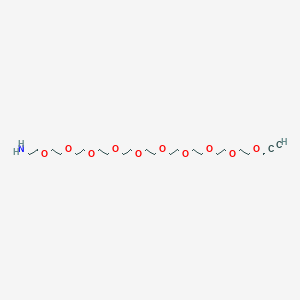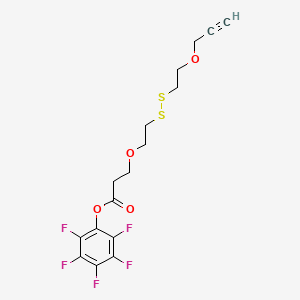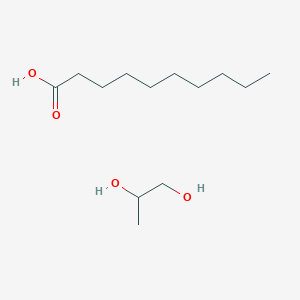
Propylene glycol monodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol monocaprate is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Food Industry Applications Propylene glycol is commonly used in commercial food flavorings preparation, reacting with food flavoring components under acidic or basic conditions to produce new compounds. These include reactions with aldehydes, ketones, organic acids, and lactones, which affect the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).
2. Environmental Impact and Safety The potential environmental risks and ecotoxicity of propylene glycol ethers (PGEs), including propylene glycol, were assessed. PGEs are used in various applications and their physical/chemical properties, fate characteristics, and aquatic toxicity data suggest that they pose minimal risks to the environment (Staples & Davis, 2002).
3. Industrial Applications The study of propylene glycol in aviation emergency training highlighted its use in smoke generators. Short exposure to propylene glycol mist in these scenarios can cause acute ocular and upper airway irritation (Wieslander, Norbäck, & Lindgren, 2001). Additionally, propylene glycol is used in liquid-liquid extraction from aqueous streams, showing potential as an efficient recovery agent for certain glycols from aqueous broths (Chavez, Shazad, Schuur, & Haan, 2012).
4. Pharmaceutical and Cosmetic Applications In pharmaceuticals and cosmetics, propylene glycol is a common solvent, vehicle, and humectant. It has been increasingly used in personal care products and topical medicaments, recognized as a source of both allergic and irritant contact dermatitis (Lalla et al., 2018). Its role in skin penetration of drugs has also been studied, indicating its enhancer properties for drug permeation through the skin from topical preparations (Carrer et al., 2019).
5. Nanotechnology Applications Research in nanotechnology explored the heat transfer and friction factor characteristics of water/propylene glycol-based CuO nanofluids. These nanofluids have potential applications in cold climatic regions as anti-freezing heat transfer fluids (Naik, Janardana, & Sundar, 2013).
Eigenschaften
CAS-Nummer |
68795-69-7 |
|---|---|
Produktname |
Propylene glycol monodecanoate |
Molekularformel |
C13H28O4 |
Molekulargewicht |
248.36 |
IUPAC-Name |
decanoic acid compound with propane-1,2-diol (1:1) |
InChI |
InChI=1S/C10H20O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3-5H,2H2,1H3 |
InChI-Schlüssel |
PHMQYKDOTWAOBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CC(O)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Propylene glycol monocaprate; Decanoic acid, monoester with 1,2-propanediol; decanoic acid compound with propane-1,2-diol (1:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)
![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)
![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)
